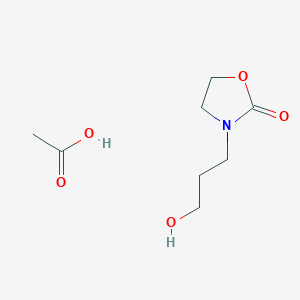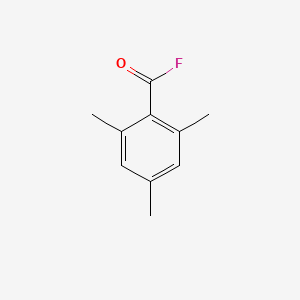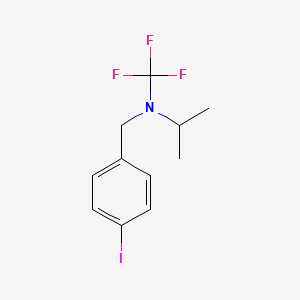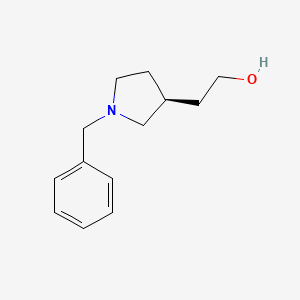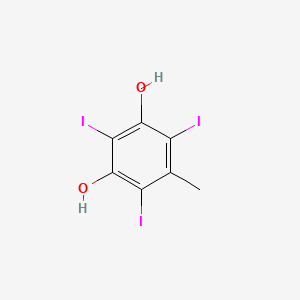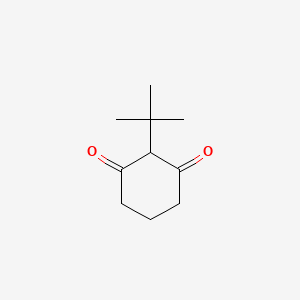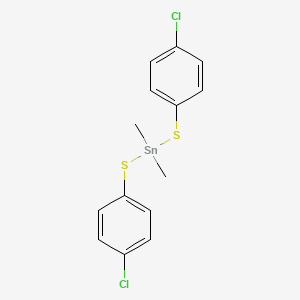
Stannane, bis(p-chlorophenylthio)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bis(p-chlorophenylthio)dimethyl- is a chemical compound with the molecular formula C14H14Cl2S2Sn. It is also known as bis(p-chlorophenylthio)dimethyltin. This compound is characterized by the presence of two p-chlorophenylthio groups attached to a dimethylstannane core. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of stannane, bis(p-chlorophenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with p-chlorothiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Stannane, bis(p-chlorophenylthio)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The p-chlorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Stannane, bis(p-chlorophenylthio)dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of stannane, bis(p-chlorophenylthio)dimethyl- involves its interaction with molecular targets through its p-chlorophenylthio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Stannane, bis(p-chlorophenylthio)dimethyl- can be compared with other similar compounds, such as:
Bis(dodecylthio)dimethylstannane: This compound has longer alkyl chains, which can affect its solubility and reactivity.
Bis(butylthio)dimethylstannane: This compound has shorter alkyl chains, leading to different physical and chemical properties.
The uniqueness of stannane, bis(p-chlorophenylthio)dimethyl- lies in its specific combination of p-chlorophenylthio groups and dimethylstannane core, which imparts distinct reactivity and applications .
Propiedades
Número CAS |
55216-04-1 |
|---|---|
Fórmula molecular |
C14H14Cl2S2Sn |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
bis[(4-chlorophenyl)sulfanyl]-dimethylstannane |
InChI |
InChI=1S/2C6H5ClS.2CH3.Sn/c2*7-5-1-3-6(8)4-2-5;;;/h2*1-4,8H;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
HJXJNGKSLLTUAZ-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
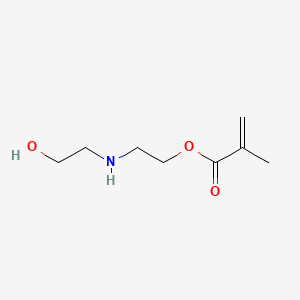
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
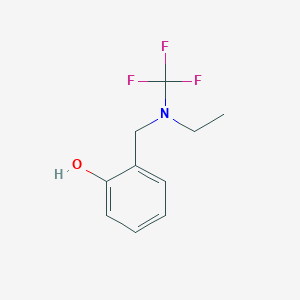
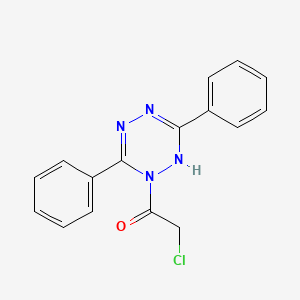
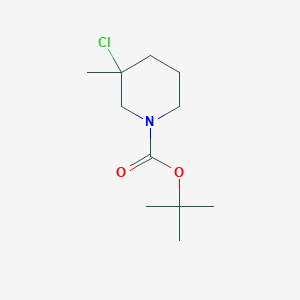
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
